Oxirane, [[(phenylmethoxy)methoxy]methyl]-
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Overview
Description
Oxirane, [[(phenylmethoxy)methoxy]methyl]- is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol . It is also known by other names such as Benzyl glycidyl ether and 1-(Benzyloxy)-2,3-epoxypropane . This compound is part of the oxirane family, which are three-membered ring structures containing an oxygen atom and two carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxirane, [[(phenylmethoxy)methoxy]methyl]- can be synthesized through the reaction of benzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction typically involves the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxirane, [[(phenylmethoxy)methoxy]methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The oxirane ring is highly reactive towards nucleophiles due to the ring strain.
Ring-Opening Reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Acidic Conditions: Proton acids such as hydrochloric acid or sulfuric acid are used to catalyze the ring-opening reactions.
Basic Conditions: Bases such as sodium hydroxide or potassium hydroxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Diols: Formed through the ring-opening reactions with water or alcohols.
Amines and Thiols: Formed through nucleophilic substitution reactions with amines or thiols.
Scientific Research Applications
Oxirane, [[(phenylmethoxy)methoxy]methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxirane, [[(phenylmethoxy)methoxy]methyl]- involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzyl glycidyl ether: Another name for oxirane, [[(phenylmethoxy)methoxy]methyl]-.
1-(Benzyloxy)-2,3-epoxypropane: A similar compound with the same molecular structure.
2-(Benzyloxymethyl)oxirane: Another compound with a similar structure and reactivity.
Uniqueness
Oxirane, [[(phenylmethoxy)methoxy]methyl]- is unique due to its specific reactivity and applications in various fields. Its ability to undergo ring-opening reactions and form a wide range of products makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
76719-90-9 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(phenylmethoxymethoxymethyl)oxirane |
InChI |
InChI=1S/C11H14O3/c1-2-4-10(5-3-1)6-12-9-13-7-11-8-14-11/h1-5,11H,6-9H2 |
InChI Key |
QVQGAZFPIYIYMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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